molecular formula C16H17BrN2O3S B3495570 2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide

2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide

Cat. No.: B3495570
M. Wt: 397.3 g/mol
InChI Key: VLGGLLILBPMTSY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes bromine, phenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to form 4-bromophenylacetic acid. This intermediate is then reacted with ethylamine to introduce the ethylsulfamoyl group. The final step involves the acylation of the amine with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 4-bromophenylacetic acid and ethylsulfamoylphenylamine.

Scientific Research Applications

2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials Science: Component in the development of new materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)ethanol
  • 4-bromophenyl phenyl ether
  • 2-(4-bromophenyl)quinoxaline

Uniqueness

2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide is unique due to its combination of bromophenyl and sulfonamide groups. This combination provides a distinct set of chemical and biological properties that are not found in similar compounds. The presence of the ethylsulfamoyl group enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-2-18-23(21,22)15-9-7-14(8-10-15)19-16(20)11-12-3-5-13(17)6-4-12/h3-10,18H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGGLLILBPMTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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